

The Environmental Fate and Degradation of Fluxapyroxad in Soil: A Technical Guide

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Compound of Interest

Compound Name: *Fluxapyroxad*

Cat. No.: *B1673505*

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Introduction

Fluxapyroxad is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control a wide range of fungal diseases in various crops. Understanding its behavior in the soil environment is crucial for assessing its potential environmental impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of **fluxapyroxad** in soil, summarizing key quantitative data, detailing experimental protocols, and visualizing critical processes.

Physicochemical Properties

The environmental behavior of **fluxapyroxad** is influenced by its physicochemical properties. It is characterized by low water solubility and a moderate octanol-water partition coefficient, suggesting a tendency to associate with organic matter in the soil.

Property	Value	Reference
IUPAC Name	3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide	
CAS Number	907204-31-3	
Molecular Formula	C ₁₈ H ₁₂ F ₅ N ₃ O	[1]
Molar Mass	381.31 g/mol	[1]
Water Solubility	3.44 mg/L (at 20°C, pH 7)	
Log Kow (Octanol-Water Partition Coefficient)	3.1	

Environmental Fate and Degradation Pathways

The dissipation of **fluxapyroxad** in soil is a slow process governed by a combination of biotic and abiotic factors. The primary route of degradation is through microbial activity, while processes such as photolysis and hydrolysis play a minor role.

Biotic Degradation

Microbial degradation is the principal mechanism for the breakdown of **fluxapyroxad** in soil. The rate of degradation is significantly influenced by soil properties such as organic matter content, oxygen levels, and pH.[2] Studies have shown that soils with higher organic matter and oxygen content, along with a neutral pH, tend to exhibit a higher potential for **fluxapyroxad** degradation, likely due to stimulated microbial activity.[2]

Aerobic Degradation: Under aerobic conditions, **fluxapyroxad** is persistent, with half-life (DT50) values ranging from 70 to over 2850 days. The primary degradation pathway involves two major metabolites:

- M700F001: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- M700F002: 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

The formation of these metabolites occurs through the cleavage of the carboxamide bridge of the parent compound to yield M700F001, which is subsequently demethylated to form M700F002. While M700F001 is transformed relatively quickly in soil, M700F002 shows persistence similar to the parent compound.

Anaerobic Degradation: In the absence of oxygen, the degradation of **fluxapyroxad** is even slower than in aerobic conditions. The degradation pathway is similar, with the formation of M700F001; however, the subsequent demethylation to M700F002 is significantly reduced or absent.

Abiotic Degradation

Photolysis: Laboratory studies have indicated that photolysis is not a significant degradation pathway for **fluxapyroxad** on the soil surface. The degradation rates in the presence of light are not significantly different from those in dark controls.

Hydrolysis: **Fluxapyroxad** is stable to hydrolysis at environmentally relevant pH values.[3]

Mobility in Soil

The mobility of **fluxapyroxad** in soil is considered to be low to moderate. Its tendency to adsorb to soil particles, particularly organic carbon, limits its potential for leaching into groundwater. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to assess this mobility.

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation and mobility of **fluxapyroxad** in soil from various studies.

Table 1: Aerobic and Anaerobic Soil Degradation Half-Lives (DT50) of **Fluxapyroxad**

Soil Type	Organic Carbon (%)	pH	DT50 (days) - Aerobic	DT50 (days) - Anaerobic	Reference
Loamy Sand (WI)	2.4	7.9	387	-	
Loam (NJ)	-	-	-	591	
Various soils	-	-	70 - 2850	-	
Hunan (HN) soil	-	-	≥157.6	Slower than aerobic	[2]
Shanxi (SX) soil	-	-	≥157.6	Slower than aerobic	[2]
Jiangsu (JS) soil	-	-	≥157.6	Slower than aerobic	[2]
Heilongjiang (HLJ) soil	-	-	≥157.6	Slower than aerobic	[2]

Table 2: Soil Adsorption Coefficient (Koc) of **Fluxapyroxad**

Soil Type	Organic Carbon (%)	Koc (mL/g)	Mobility Classification	Reference
Various soils	-	320 - 1108	Low to Moderate	

Experimental Protocols

The environmental fate of **fluxapyroxad** in soil is typically investigated using standardized laboratory and field studies, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

Caption: Workflow for OECD 307 study.

Methodology:

- **Soil Selection:** Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
- **Test Substance Application:** The test substance, often radiolabeled (e.g., with ^{14}C), is applied to the soil samples at a concentration relevant to its agricultural use.
- **Incubation:**
 - **Aerobic:** Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level, with a continuous supply of air. Evolved $^{14}\text{CO}_2$ is trapped to measure mineralization.
 - **Anaerobic:** After an initial aerobic phase to establish microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubation then proceeds in the dark.
- **Sampling and Analysis:** Soil samples are collected at various time intervals throughout the incubation period. The samples are extracted, and the concentrations of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is employed to assess the mobility of a chemical in soil by determining its adsorption and desorption characteristics.

Experimental Workflow:

Caption: Workflow for OECD 106 study.

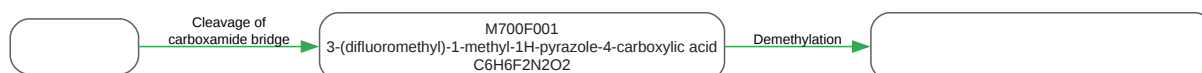
Methodology:

- **Preparation:** A series of soil-water suspensions are prepared with a known concentration of the test substance.
- **Equilibration:** The suspensions are agitated for a predetermined period to allow equilibrium to be reached between the adsorbed and dissolved phases of the test substance.
- **Separation and Analysis:** The solid and liquid phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured.
- **Calculation:** The amount of the test substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. This is used to determine the soil-water distribution coefficient (K_d), which is then normalized to the soil's organic carbon content to obtain the K_{oc} value.
- **Desorption:** The potential for the adsorbed substance to be released back into the soil solution is assessed by replacing the supernatant with a fresh solution and re-equilibrating.

Visualizations

Fluxapyroxad Degradation Pathway in Soil

The primary degradation pathway of **fluxapyroxad** in soil involves the formation of two major metabolites, M700F001 and M700F002.



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Caption: Degradation of **fluxapyroxad** in soil.

Conclusion

Fluxapyroxad is a persistent fungicide in the soil environment, with degradation primarily occurring through microbial processes under aerobic conditions. Its low to moderate mobility, attributed to its tendency to adsorb to soil organic matter, suggests a limited potential for leaching. The principal degradation pathway involves the formation of two main metabolites, M700F001 and M700F002. A thorough understanding of these environmental fate characteristics, guided by standardized experimental protocols, is essential for the responsible management and risk assessment of this agricultural chemical.

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